Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate
Description
Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-chloropyrazine moiety and an ethyl ester group. This structure combines a nitrogen-rich aromatic system (pyrazine) with a flexible pyrrolidine scaffold, making it a versatile intermediate in medicinal and agrochemical synthesis. The 3-chloro substituent on pyrazine enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ethyl ester group provides a handle for further functionalization (e.g., hydrolysis to carboxylic acids) .
Key synthetic routes involve reductive amination of 1-(3-chloropyrazin-2-yl)ethanone with pyrrolidine derivatives, followed by coupling reactions using reagents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate to install the benzamide or other substituents . Crystallographic studies (e.g., using SHELX programs ) and spectroscopic characterization (¹H/¹³C NMR, LCMS) confirm its structural integrity .
Properties
IUPAC Name |
ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-17-11(16)8-3-6-15(7-8)10-9(12)13-4-5-14-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKJRSVHNJIXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate generally involves:
- Formation of the pyrrolidine-3-carboxylate core.
- Introduction of the 3-chloropyrazin-2-yl substituent at the nitrogen atom of the pyrrolidine ring.
- Control of halogenation and oxidation states on the pyrazine ring as needed.
This process often requires careful selection of solvents, temperature control, and reagents to optimize yield and purity.
Preparation via Halogenated Pyridine/Pyrazine Intermediates
Research and patents on related compounds such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-pyrazole-5-carboxylate reveal a multi-step approach that can be adapted for this compound:
Step 1: Formation of Pyrrolidine-3-carboxylate Intermediate
Starting with pyrrolidine derivatives, esterification to form the ethyl carboxylate is performed under standard conditions using ethanol and acid catalysts.
Step 2: N-Substitution with 3-Chloropyrazin-2-yl Moiety
The introduction of the 3-chloropyrazin-2-yl group onto the nitrogen of the pyrrolidine ring can be achieved via nucleophilic substitution reactions. This involves reacting the pyrrolidine-3-carboxylate intermediate with 3-chloropyrazin-2-yl halide or a suitable activated derivative under controlled conditions.
Step 3: Halogenation and Oxidation
For related compounds, bromination at specific positions is achieved using bromination agents in the presence of strong acids and sometimes bases to control the reaction environment. Oxidation steps may follow, employing oxidizing agents like potassium persulfate in aprotic solvents such as acetonitrile, catalyzed by sulfuric acid, to achieve the desired oxidation state on the heterocyclic ring.
Detailed Reaction Conditions and Reagents
Based on patent WO2021096903A1 and AU2023212864A1, the following conditions are effective for similar compounds and can be extrapolated for this compound:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-Substitution | 3-chloropyrazin-2-yl halide, pyrrolidine-3-carboxylate | Use aprotic solvents (e.g., N,N-dimethylformamide) |
| Halogenation | Bromination agent (e.g., N-bromosuccinimide), strong acid (e.g., H2SO4) | Temperature control 0–12 °C to avoid side reactions |
| Oxidation | Potassium persulfate (1.3–1.7 eq), sulfuric acid catalyst | Solvent: acetonitrile; particle size of oxidant 40–60 μm |
| Reaction Temperature | Room temperature to 82 °C | Stirring and cooling/heating as needed |
| Solvents | Ethers (THF, 2-methyltetrahydrofuran), esters (ethyl acetate), aprotic solvents (acetonitrile) | Choice depends on step and solubility |
Optimization and Yield
- The use of potassium persulfate as an oxidizing agent has been shown to provide high yields (~75-88%) in related pyrazole carboxylate syntheses.
- Controlling the equivalents of oxidant (1.0 to 2.0 eq, optimally 1.3–1.7 eq) and acid catalyst (<0.2 eq sulfuric acid) is critical to maximize yield and minimize by-products.
- Particle size of the oxidizing agent influences reaction kinetics and yield; a D50 particle size of 40–60 μm is preferred.
- Temperature control during halogenation (0–12 °C) and oxidation (room temperature to 82 °C) steps is essential for selectivity.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Impact on Synthesis |
|---|---|---|
| Oxidizing agent | Potassium persulfate (1.3–1.7 eq) | High yield, controlled oxidation |
| Acid catalyst | Sulfuric acid (<0.2 eq) | Catalyzes oxidation, avoids side reactions |
| Solvent | Acetonitrile, THF, ethyl acetate | Solubility and reaction medium |
| Temperature (Halogenation) | 0–12 °C | Controls selectivity and reaction rate |
| Temperature (Oxidation) | 25–82 °C | Facilitates oxidation step |
| Stirring | Continuous during reaction | Ensures homogeneity |
| Particle size (oxidant) | 40–60 μm | Optimizes reaction kinetics |
| Reaction time | Variable (hours) | Depends on scale and conditions |
| Yield | 75–88% | Dependent on optimization |
Research Findings and Comparative Advantages
- The disclosed methods provide improved overall yields (up to 88%) compared to traditional methods.
- Reduced process hazards and cost efficiency are achieved by optimized reagent quantities and mild reaction conditions.
- The choice of solvents and temperature control enhances selectivity, minimizing side reactions.
- The ability to control stereochemistry is noted, as stereoisomers of such compounds can have different biological activities; methods for enrichment or separation of stereoisomers are known to experienced chemists.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines or chloropyrazines.
Scientific Research Applications
Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pyrrolidine carboxylates and pyrazine/heterocyclic derivatives to highlight differences in reactivity, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Heterocyclic Core : Unlike pyridine (e.g., ) or pyrazole derivatives, the 3-chloropyrazine ring in the target compound offers two adjacent nitrogen atoms, increasing electron-deficient character and favoring SNAr reactions .
- Ester Flexibility : The ethyl ester in the target compound contrasts with methyl esters (e.g., ), altering hydrolysis kinetics and solubility.
- Substituent Effects : Bulky groups like benzyl/fluorophenyl () increase steric hindrance, reducing reactivity compared to the smaller 3-chloropyrazine substituent.
Physicochemical Properties
- Lipophilicity : The target compound (logP ~2.5, estimated) is less lipophilic than ’s benzyl/fluorophenyl derivative (predicted density 1.166 g/cm³) but more so than hydrochloride salts () .
- Thermal Stability : The pyrazine ring’s electron-withdrawing effect may lower thermal stability compared to oxopyrrolidine derivatives (), which benefit from intramolecular hydrogen bonding .
Biological Activity
Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with chloropyrazine. The synthetic pathway can be optimized for yield and purity, with various methods reported in literature.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrrolidine derivatives. For example, derivatives with similar structures have shown significant activity against Gram-positive bacteria and drug-resistant fungi. The minimum inhibitory concentration (MIC) values for these compounds often exceed 128 µg/mL, indicating varying levels of effectiveness against specific pathogens .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. In studies involving human lung adenocarcinoma (A549) cells, compounds structurally related to this pyrrolidine exhibited cytotoxic effects, reducing cell viability significantly. For instance, one derivative reduced A549 cell viability to approximately 21.2% compared to untreated controls .
Table 1: Summary of Anticancer Activity against A549 Cells
| Compound | Viability (%) | Significance (p-value) |
|---|---|---|
| This compound | TBD | TBD |
| Control (Cisplatin) | 63.4 | <0.05 |
| Related Derivative | 21.2 | <0.001 |
The proposed mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways related to apoptosis and cell cycle regulation. Studies suggest that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as IKKβ, which plays a role in NF-κB signaling pathways associated with inflammation and tumor growth .
Case Studies
Case Study 1: Antimicrobial Screening
A screening assay was conducted using a library of pyrrolidine derivatives against multidrug-resistant bacterial strains. The results indicated that certain modifications in the structure significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could be explored further for drug development .
Case Study 2: Anticancer Efficacy
In a comparative study involving various pyrrolidine derivatives, this compound was tested alongside established chemotherapeutics. The compound demonstrated promising cytotoxicity profiles that warrant further investigation into its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
